molecular formula C11H17NO B1438269 Benzyl(1-methoxypropan-2-yl)amine CAS No. 256473-98-0

Benzyl(1-methoxypropan-2-yl)amine

Cat. No.: B1438269
CAS No.: 256473-98-0
M. Wt: 179.26 g/mol
InChI Key: AEIBOWAZTVMIAU-UHFFFAOYSA-N
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Description

Benzyl(1-methoxypropan-2-yl)amine: is an organic compound with the molecular formula C₁₁H₁₇NO It is a derivative of benzylamine, where the amine group is substituted with a 1-methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing Benzyl(1-methoxypropan-2-yl)amine involves the reductive amination of benzylamine with 1-methoxypropan-2-one. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of benzyl chloride with 1-methoxypropan-2-amine in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl(1-methoxypropan-2-yl)amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: Imines, oximes.

    Reduction: Secondary amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Benzyl(1-methoxypropan-2-yl)amine serves as an important intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows it to be utilized in the production of enantiomerically pure compounds, which are crucial in drug formulation due to differing biological activities based on stereochemistry.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is involved in the synthesis of several APIs, particularly those targeting specific receptors or enzymes. For instance, it can be used as a substrate in transamination reactions, facilitating the synthesis of amino acids and other nitrogen-containing compounds that are vital for metabolic processes.

Table 1: Examples of Pharmaceuticals Derived from this compound

Pharmaceutical Target Condition Mechanism of Action
FormoterolAsthma, COPDβ2-Adrenergic receptor agonist
LacosamideEpilepsyModulates sodium channels
NebivololHypertensionβ-blocker with vasodilating properties

Synthetic Methods

The synthesis of this compound can be achieved through various methods, including one-pot reactions that simplify the process and enhance yield. Notably, a method involving catalytic hydrogenation has been reported to produce high-purity yields suitable for industrial applications .

One-Pot Reaction Method

This method combines all reactants in a single reaction vessel, significantly reducing operational complexity and improving efficiency:

  • Reactants : Benzaldehyde, 1-(4-methoxyphenyl)-2-propylamine, hydrogen.
  • Catalyst : Raney nickel or other suitable catalysts.
  • Advantages : High yield (up to 96.5%), low toxicity of raw materials, and suitability for industrial production .

Biochemical Applications

This compound's role as a substrate for enzymes involved in transamination highlights its importance in biochemical pathways. Its interaction with various molecular targets suggests potential therapeutic applications beyond traditional uses.

Enzyme Interactions

Studies indicate that this compound can facilitate the biosynthesis of amino acids through its interactions with specific enzymes, underscoring its relevance in metabolic engineering and synthetic biology.

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound in pharmaceutical development.

Case Study: Formoterol Synthesis

Formoterol is synthesized using this compound as an intermediate. The process involves:

  • Step 1 : Formation of the amine derivative from benzaldehyde.
  • Step 2 : Subsequent reactions leading to the final active form.

This synthesis pathway demonstrates the compound's utility in developing long-acting bronchodilators for asthma treatment .

Case Study: Lacosamide Development

Lacosamide's development also leverages this compound as an intermediate, showcasing its versatility in addressing neurological disorders through modulation of sodium channels .

Mechanism of Action

The mechanism by which Benzyl(1-methoxypropan-2-yl)amine exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary based on the specific application and context.

Comparison with Similar Compounds

    Benzylamine: The parent compound, differing by the absence of the 1-methoxypropan-2-yl group.

    1-Methoxypropan-2-amine: Similar structure but lacks the benzyl group.

Uniqueness: Benzyl(1-methoxypropan-2-yl)amine combines the properties of both benzylamine and 1-methoxypropan-2-amine, offering unique reactivity and potential applications. Its dual functional groups allow for versatile chemical transformations and interactions, making it a valuable compound in various fields.

Biological Activity

Benzyl(1-methoxypropan-2-yl)amine, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes findings from various studies, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Properties

This compound can be described by its chemical formula C17H23NOC_{17}H_{23}NO and is characterized by the presence of a benzyl group and a methoxypropan-2-yl moiety. This structural composition is crucial for its interaction with biological targets.

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. For instance, N-benzyl 3-methoxypropionamides have been evaluated for their efficacy in seizure models, showing ED50 values comparable to established anticonvulsants like phenobarbital . The activity was noted to be stereospecific, indicating the importance of the compound's orientation in biological efficacy.

Inhibitory Effects on Enzymes

Studies have highlighted the potential of benzylamine derivatives as inhibitors of specific enzymes, such as 17β-hydroxysteroid dehydrogenase (17β-HSD3). This enzyme plays a critical role in steroid metabolism, and selective inhibition could lead to therapeutic strategies for conditions like prostate cancer. The docking studies suggest that modifications to the benzylamine structure can enhance binding affinity and selectivity .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives has revealed that substituents on the benzene ring significantly influence biological activity. For example, modifications such as introducing halogens or alkoxy groups have been shown to enhance potency against specific targets .

Substituent Effect on Activity
4-FluoroIncreased potency against 17β-HSD3
5-MethoxyModerate activity enhancement
4-MethylenedioxyStrong interaction with cofactor

While the precise mechanisms remain under investigation, it is hypothesized that this compound acts through modulation of enzyme activity and neurotransmitter systems. The inhibition of 17β-HSD3 could lead to altered levels of sex hormones, impacting various physiological processes . Furthermore, its anticonvulsant effects may be attributed to modulation of GABAergic transmission or sodium channel blockade.

Case Studies

  • Anticonvulsant Efficacy : A study involving the administration of N-benzyl 3-methoxypropionamide demonstrated significant seizure protection in mouse models, with a noted dose-dependent response . This highlights the potential applicability of this compound derivatives in treating epilepsy.
  • Selective Inhibition : In vitro assays showed that certain derivatives exhibited selective inhibition of 17β-HSD3 over other related enzymes, indicating their potential as targeted therapies for hormone-related disorders .

Q & A

Q. What are the optimized methodologies for synthesizing Benzyl(1-methoxypropan-2-yl)amine, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves alkylation of 1-methoxypropan-2-amine with benzyl chloride under basic conditions (e.g., NaH or K₂CO₃). Key factors include:

  • Base selection : Strong bases like NaH enhance nucleophilicity but require anhydrous conditions to avoid side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Reactions performed at 0–25°C minimize decomposition of the methoxypropan-2-yl moiety .
    For industrial-scale synthesis, continuous flow reactors are recommended to ensure consistent yield (>85%) and purity (>95%) by reducing batch-to-batch variability .

Q. How can the molecular structure of this compound be rigorously characterized?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxy group position) and stereochemistry. Key signals include δ ~3.3 ppm (methoxy protons) and δ ~2.7 ppm (amine-adjacent CH₂) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and bond angles, critical for confirming stereochemical assignments .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₇NO) with <2 ppm mass error .

Q. What computational methods are effective for modeling the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict reaction pathways:

  • Nucleophilic attack : The amine’s lone pair attacks electrophilic carbons, with activation energies <30 kcal/mol favoring feasible reactions .
  • Solvent effects : PCM models show polar solvents stabilize transition states, reducing energy barriers by ~5 kcal/mol .
  • Steric maps : Molecular dynamics (MD) simulations quantify steric hindrance from the benzyl group, which can reduce reaction rates by 20–40% .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:
Discrepancies often arise from:

  • Structural analogs : Minor substitutions (e.g., thiophene vs. benzothiophene) alter receptor binding. For example, thiophene-containing analogs show 10-fold higher affinity for serotonin receptors .
  • Assay conditions : Variations in pH (7.4 vs. 6.8) or solvent (DMSO vs. ethanol) impact solubility and activity. Standardize protocols using WHO guidelines .
  • Metabolic stability : Hepatic microsome assays identify rapid degradation pathways (e.g., CYP450 oxidation), which may explain low in vivo efficacy despite strong in vitro data .

Q. What strategies enhance the enantiomeric purity of this compound during asymmetric synthesis?

Answer:

  • Chiral auxiliaries : Use (R)-BINOL-based catalysts to achieve >90% enantiomeric excess (ee) in alkylation steps .
  • Kinetic resolution : Lipase enzymes (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, improving ee by 15–25% .
  • Chromatographic separation : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) resolves enantiomers, validated by circular dichroism (CD) spectra .

Q. How does the methoxy group in this compound influence its physicochemical properties?

Answer:
The methoxy moiety:

  • Lipophilicity : Increases logP by ~0.5 units compared to non-methoxy analogs, enhancing blood-brain barrier permeability .
  • Hydrogen bonding : The oxygen atom participates in weak H-bonds (ΔG ~ -2 kcal/mol), affecting solubility in aqueous buffers (e.g., 2.3 mg/mL in PBS) .
  • Conformational rigidity : Restricts rotation of the propan-2-yl chain, as shown by NOESY NMR correlations between methoxy and benzyl protons .

Q. What are the best practices for analyzing degradation products of this compound under oxidative conditions?

Answer:

  • Forced degradation studies : Expose the compound to H₂O₂ (3% v/v) at 40°C for 24 hours. Monitor via LC-MS/MS:
    • Major degradant: N-Oxide derivative (m/z 196.1) .
    • Minor degradant: Benzaldehyde (m/z 106.1) via C-N bond cleavage .
  • Stability-indicating assays : Use C18 columns (5 µm, 150 mm) with gradient elution (acetonitrile/0.1% formic acid) to resolve degradants .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for CNS applications?

Answer:
SAR trends include:

  • Benzyl substitution : Electron-withdrawing groups (e.g., -NO₂) at the para position reduce dopamine receptor affinity by 50% .
  • Methoxy positioning : 1-Methoxypropan-2-yl analogs show 3-fold higher BBB penetration than 3-methoxybutan-2-yl variants due to reduced molecular weight .
  • Amine alkylation : N-Methylation decreases metabolic clearance (t₁/₂ increases from 1.2 to 4.7 hours in rat liver microsomes) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Answer:

  • Co-elution issues : Impurities with similar retention times (e.g., benzyl alcohol) require UPLC-MS/MS with MRM transitions (e.g., m/z 108 → 79 for benzyl alcohol) .
  • Detection limits : GC-FID achieves LOQ of 0.05% for residual solvents (e.g., DMF) .
  • Isomeric impurities : Chiral columns differentiate enantiomers, while 2D-LC resolves diastereomers .

Q. How do solvent and temperature affect the crystallization of this compound for X-ray studies?

Answer:

  • Solvent selection : Ethanol/water (70:30) yields monoclinic crystals (space group P2₁/c) with Z’=1, suitable for SHELXL refinement .
  • Temperature gradient : Cooling from 50°C to 4°C at 0.5°C/hour produces larger crystals (>0.2 mm) with fewer defects .
  • Habit modifiers : Adding 1% ethyl acetate suppresses needle formation, favoring block-shaped crystals .

Properties

IUPAC Name

N-benzyl-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10(9-13-2)12-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIBOWAZTVMIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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